8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one

Purity Quality Control Analytical Characterization

8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one is the direct nitrated precursor to 4-amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one, the essential intermediate for NLRP3 inflammasome inhibitor MCC950 and deuterated bioanalytical standards. Substituting with the non-nitrated parent (CAS 14927-64-1) or halogenated analogs bypasses the required nitrogen handle, forcing inefficient synthetic re-routes. The 8-nitro group allows direct reduction, diazotization, and cross-coupling for library diversification. Supplied at ≥98% purity with batch-specific QC; suitable for hit-to-lead optimization, process development, and scale-up.

Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
CAS No. 620592-45-2
Cat. No. B017842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one
CAS620592-45-2
Synonyms3,5,6,7-Tetrahydro-8-nitro-s-indacen-1(2H)-one; 
Molecular FormulaC₁₂H₁₁NO₃
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESC1CC2=CC3=C(C(=O)CC3)C(=C2C1)[N+](=O)[O-]
InChIInChI=1S/C12H11NO3/c14-10-5-4-8-6-7-2-1-3-9(7)12(11(8)10)13(15)16/h6H,1-5H2
InChIKeyMKAURAAKBUQECD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one (CAS 620592-45-2): Synthetic Intermediate for NLRP3-Targeted Chemistry


8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one (CAS 620592-45-2), also known as 4-nitro-3,5,6,7-tetrahydro-2H-s-indacen-1-one, is a nitro-substituted bicyclic indacenone derivative with the molecular formula C₁₂H₁₁NO₃ and molecular weight 217.22 g/mol . It belongs to the s-indacenone class of compounds, which are characterized by a fused 6-5-6 ring system. The compound is primarily utilized as a key synthetic intermediate in pharmaceutical research, particularly for the construction of NLRP3 inflammasome inhibitors .

Why Generic Substitution Fails for 8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one (CAS 620592-45-2)


Simple substitution with other indacenone analogs (e.g., non-nitrated parent compound or halogenated derivatives) is not viable due to the specific synthetic role of the nitro group. The 8-nitro moiety serves as a critical handle for further functionalization, particularly reduction to the corresponding 4-amino derivative, which is a direct building block for NLRP3 inhibitors like MCC950 [1]. Substituting with 3,5,6,7-tetrahydro-s-indacen-1-one (CAS 14927-64-1), the non-nitrated precursor, would bypass the required nitrogen functionality, necessitating an entirely different and often less efficient synthetic route . Similarly, fluoro- or bromo-substituted analogs (e.g., 2-fluoro-8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one, CAS 2676867-54-0) introduce additional steric and electronic perturbations that alter reactivity and may not be compatible with downstream transformations optimized for the unsubstituted nitroindacenone scaffold.

Quantitative Evidence Guide for 8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one (CAS 620592-45-2): Comparative Data for Scientific Selection


Purity and QC: 98% Standard Purity with Full Analytical Characterization vs. Technical Grade ≥85%

The target compound is available at a standard purity of 98%, with batch-specific quality control data including NMR, HPLC, and GC provided by the supplier . This contrasts with alternative commercial offerings where the same compound is supplied as a 'Technical Grade' with a minimum purity specification of only ≥85% . The 98% grade provides a higher level of confidence in synthetic reproducibility, reducing the risk of side reactions caused by unknown impurities.

Purity Quality Control Analytical Characterization

Role as Direct Precursor to 4-Amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one: A Key Intermediate for NLRP3 Inhibitor MCC950

The 8-nitro compound serves as the direct precursor to 4-amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one (CAS 1803572-00-0) via nitro group reduction [1]. This amino derivative is a crucial building block in the synthesis of the NLRP3 inflammasome inhibitor MCC950 and its deuterated analogues, which exhibit an IC50 of 8 nM against the NLRP3 inflammasome [1]. In contrast, the non-nitrated parent compound, 3,5,6,7-tetrahydro-s-indacen-1-one (CAS 14927-64-1), lacks the necessary nitrogen functionality for this pathway and would require a de novo amino group introduction .

NLRP3 Inflammasome MCC950 Synthetic Intermediate

Nitro Group as a Versatile Synthetic Handle: Reduction, Functionalization, and Diversification Potential

The nitro group at the 8-position is a versatile functional handle that can be reduced to an amine (as demonstrated for MCC950 synthesis), oxidized, or transformed into a variety of other functionalities (e.g., diazonium salts for coupling reactions) [1]. This contrasts with halogenated analogs such as 4-bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one (CAS 656800-67-8), which are primarily suited for cross-coupling reactions but lack the direct reductive amination pathway . The nitro group's electron-withdrawing nature also activates the aromatic ring for nucleophilic substitution, providing a different reactivity profile compared to non-nitrated or alkyl-substituted indacenones.

Nitro Reduction Functional Group Interconversion Medicinal Chemistry

Availability and Sourcing: Multiple Suppliers with Patent-Linked Applications

The compound is commercially available from multiple reputable suppliers (e.g., Bidepharm, Toronto Research Chemicals, Chiralen) and is explicitly cited in patent literature related to NLRP3 inhibitors, including WO-2022268935-A2, WO-2021150574-A1, and WO-2021032591-A1 . This contrasts with less-documented analogs that may have limited commercial sources or lack clear patent precedence. The availability of batch-specific QC (e.g., 98% purity with analytical data) from established vendors ensures reliable procurement for research use.

Supply Chain Patents Commercial Availability

Best Research and Industrial Application Scenarios for 8-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one (CAS 620592-45-2)


Synthesis of NLRP3 Inflammasome Inhibitors

This compound is an ideal starting material for the synthesis of 4-amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one, a key intermediate for the NLRP3 inhibitor MCC950 and its analogues [1]. Its use streamlines the synthetic route, providing a direct path to a pharmacologically validated scaffold.

Building Block for Deuterated Internal Standards

The nitroindacenone core can be used to synthesize deuterated analogues of NLRP3 inhibitors, which are essential as internal standards for LC-MS/MS bioanalysis in pharmacokinetic and drug metabolism studies [1].

Medicinal Chemistry Diversification

The nitro group serves as a versatile handle for further functionalization, including reduction to amines, diazotization for coupling reactions, or nucleophilic aromatic substitution, making it a valuable building block for generating diverse compound libraries for hit-to-lead optimization [1].

Process Chemistry and Scale-Up

Given its availability in high purity (98%) with batch-specific QC and its established role in patented synthetic processes , this compound is suitable for process development and scale-up activities in pharmaceutical manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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